molecular formula C16H14N2O4S B3912680 (2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid

(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid

Cat. No.: B3912680
M. Wt: 330.4 g/mol
InChI Key: DNVZRRDKZJUZPH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a thiophene ring, an amide group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized with a carbonyl group through a Friedel-Crafts acylation reaction.

    Amidation: The thiophene derivative is then reacted with an amine to form the amide linkage.

    Coupling with the Phenyl Group: The amide is coupled with a phenyl group that has been functionalized with a methyl group.

    Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are common.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene ring and amide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Ringer’s Lactate Solution: A mixture used for fluid and electrolyte replacement.

Uniqueness

What sets (2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid apart from similar compounds is its unique combination of functional groups. The presence of the thiophene ring, amide linkage, and butenoic acid moiety provides a distinct chemical profile that allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-4-[3-methyl-4-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-10-9-11(17-14(19)6-7-15(20)21)4-5-12(10)18-16(22)13-3-2-8-23-13/h2-9H,1H3,(H,17,19)(H,18,22)(H,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVZRRDKZJUZPH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid
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(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid
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(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid
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(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid
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(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid
Reactant of Route 6
(2E)-4-({3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)-4-oxobut-2-enoic acid

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